SCH442416

説明

特性

IUPAC Name |

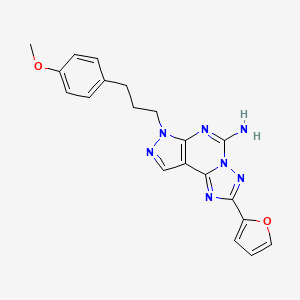

4-(furan-2-yl)-10-[3-(4-methoxyphenyl)propyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O2/c1-28-14-8-6-13(7-9-14)4-2-10-26-18-15(12-22-26)19-23-17(16-5-3-11-29-16)25-27(19)20(21)24-18/h3,5-9,11-12H,2,4,10H2,1H3,(H2,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEULVFLPCJOBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443263 | |

| Record name | 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316173-57-6 | |

| Record name | 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316173-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SCH-442416 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316173576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-442416 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC4G1W59S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of SCH442416: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH442416 is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1] This non-xanthine derivative has emerged as a critical tool in neuroscience research and a potential therapeutic agent for a variety of neurological and psychiatric disorders, including Parkinson's disease.[2][3] Its ability to penetrate the brain and selectively block A2AR signaling allows for the precise modulation of dopaminergic pathways, offering a targeted approach to treatment.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental applications.

Quantitative Data Summary

The selectivity and potency of this compound are demonstrated by its binding affinities across various adenosine receptor subtypes and species. The following table summarizes key quantitative data from in vitro binding assays.

| Receptor Subtype | Species | Binding Affinity (Ki) | Selectivity vs. A1R | Reference |

| A2AR | Human | 0.048 nM | >23,000-fold | [1] |

| A2AR | Rat | 0.5 nM | >3,600-fold | [1][4] |

| A1R | Human | 1111 nM | - | [1] |

| A1R | Rat | 1815 nM | - | [1] |

| A2BR | Human | >10,000 nM | - | [1] |

| A3R | Human | >10,000 nM | - | [1] |

| A3R | Rat | >10,000 nM | - | [1] |

Core Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the adenosine A2A receptor. A2A receptors are G-protein coupled receptors (GPCRs) that are highly expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine (B1211576) D2 receptors on enkephalin-expressing medium spiny neurons of the indirect pathway.[5]

Under normal physiological conditions, adenosine acts as an endogenous agonist for the A2AR. Activation of the A2AR by adenosine stimulates the Gs/olf G-protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[6] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release.

A crucial aspect of A2AR function is its antagonistic interaction with the dopamine D2 receptor. A2A and D2 receptors can form heterodimers, and the activation of A2AR can inhibit D2R signaling.[5][7] This interaction is a key target for therapeutic intervention in conditions like Parkinson's disease, where dopamine levels are depleted.

This compound, by blocking the A2AR, prevents the binding of endogenous adenosine. This blockade inhibits the A2AR-mediated signaling cascade, leading to a decrease in cAMP production and PKA activity. Consequently, the inhibitory effect of A2AR on D2R signaling is removed, resulting in an enhancement of dopaminergic transmission. This enhancement of dopamine signaling in the indirect pathway is believed to be the primary mechanism underlying the pro-motor effects of this compound.[8]

Experimental Protocols

Radioligand Binding Assay for A2A Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for the adenosine A2A receptor.

1. Materials:

-

Cell membranes prepared from a cell line stably expressing the human or rat adenosine A2A receptor.

-

[3H]ZM241385 or another suitable radioligand for the A2A receptor.

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Adenosine deaminase (to remove endogenous adenosine).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

2. Procedure:

-

Pre-treat the cell membranes with adenosine deaminase to degrade any endogenous adenosine.

-

In a 96-well plate, add increasing concentrations of unlabeled this compound.

-

Add a constant concentration of the radioligand (e.g., [3H]ZM241385) to each well.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo PET Imaging of A2A Receptor Occupancy

Positron Emission Tomography (PET) imaging with a radiolabeled form of this compound (e.g., [11C]this compound) is used to visualize and quantify A2A receptor distribution and occupancy in the living brain.[2][9][10]

1. Materials:

-

[11C]this compound radiotracer.

-

PET scanner.

-

Anesthetized research subject (e.g., rat, primate, or human).

-

Arterial line for blood sampling (for full quantitative analysis).

-

This compound (for blocking studies).

2. Procedure:

-

Position the anesthetized subject in the PET scanner.

-

Acquire a transmission scan for attenuation correction.

-

Administer a bolus injection of [11C]this compound intravenously.

-

Acquire dynamic PET emission data for a specified duration (e.g., 90 minutes).[10]

-

For quantitative analysis, collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.

-

To determine receptor occupancy, a baseline scan is performed, followed by administration of a therapeutic dose of unlabeled this compound, and then a second PET scan is conducted. The reduction in radiotracer binding in the second scan reflects the receptor occupancy by the unlabeled drug.

-

Reconstruct the PET data into a dynamic series of images.

-

Define regions of interest (ROIs) on the images, such as the striatum (high A2AR density) and cerebellum (low A2AR density, often used as a reference region).[2]

-

Generate time-activity curves (TACs) for each ROI.

-

Apply pharmacokinetic models to the TACs to estimate binding parameters, such as the binding potential (BPND), which is an index of receptor density and affinity.

Conclusion

This compound is a highly potent and selective A2A receptor antagonist with a well-defined mechanism of action. Its ability to modulate dopaminergic signaling through the blockade of A2A-D2 receptor interactions in the basal ganglia makes it a valuable tool for research and a promising candidate for the treatment of neurological disorders. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this compound. Further investigation into the nuanced roles of A2A receptor heteromers and their modulation by antagonists like this compound will continue to advance our understanding of brain function and pathology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. openmedscience.com [openmedscience.com]

SCH442416: A Technical Guide to a Potent and Selective A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH442416 is a highly potent, selective, and brain-penetrant antagonist of the adenosine (B11128) A2A receptor (A2AR). Its remarkable affinity for the A2AR and significant selectivity over other adenosine receptor subtypes have established it as a critical tool in neuroscience research and a promising candidate for therapeutic development, particularly for neurodegenerative disorders such as Parkinson's disease. This document provides an in-depth technical overview of this compound, including its mechanism of action, comprehensive quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Introduction

The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is densely expressed in the basal ganglia, particularly in the striatum, where it plays a crucial role in modulating dopaminergic neurotransmission. Antagonism of the A2A receptor has emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease, aiming to alleviate motor symptoms and potentially offer neuroprotective benefits.[[“]][2][3][4] this compound (C20H19N7O2) is a non-xanthine derivative that has been extensively characterized as a leading compound in this class.[5] Its ability to penetrate the blood-brain barrier and engage with central A2A receptors makes it an invaluable research tool for in vivo studies and imaging.[6][7][8]

Mechanism of Action

The A2A receptor is canonically coupled to the Gs family of G proteins. Upon binding of the endogenous agonist, adenosine, the receptor undergoes a conformational change that activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and initiates a cascade of downstream signaling events. In the striatum, this pathway functionally opposes the signaling of the dopamine (B1211576) D2 receptor.

This compound acts as a competitive antagonist at the A2A receptor. It binds to the receptor with high affinity, thereby preventing adenosine from binding and activating the receptor. This blockade inhibits the downstream production of cAMP, effectively dampening the A2A receptor-mediated signaling.[3] This antagonistic action helps to restore the balance of neurotransmission in the dopamine-depleted striatum characteristic of Parkinson's disease.[2]

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo assays.

Table 1: Binding Affinity (Ki) of this compound

This table summarizes the equilibrium dissociation constant (Ki) of this compound for various adenosine receptor subtypes. The Ki value is inversely proportional to binding affinity. The data highlights the compound's high affinity for the A2A receptor and its substantial selectivity.

| Receptor Subtype | Species | Ki (nM) | Selectivity Fold (vs. hA2A) | Reference |

| A2A | Human | 0.048 | - | [6] |

| A2A | Rat | 0.50 | - | [6][9][10] |

| A1 | Human | 1111 | >23,000 | [6][9] |

| A1 | Rat | 1815 | >3,600 | [6] |

| A2B | Human | >10,000 | >208,000 | [6][9] |

| A3 | Human | >10,000 | >208,000 | [6][9] |

| A3 | Rat | >10,000 | >20,000 | [6] |

Table 2: Functional Potency of this compound

Functional assays measure the concentration of an antagonist required to inhibit 50% of the response elicited by an agonist (IC50).

| Assay Type | Cell Line | Agonist Used | IC50 (nM) | Reference |

| cAMP Accumulation | HEK-293 (hA2A) | CGS-21680 | >10,000 (minimal affinity for A2B/A3) | |

| Arteriole Dilation | N/A | Adenosine | Attenuates at 10 µM | [9] |

Table 3: In Vivo Efficacy of this compound

Animal models are used to assess the physiological effects of the compound.

| Animal Model | Effect | Dosage | Route | Reference |

| C57BL/6 Mice | Abrogates CGS-21680-induced muscle injury | 0.017 mg/kg | i.p. | [6][10] |

| Rat | Reverses haloperidol-induced catalepsy | 3 mg/kg | i.p. | [11] |

| Rat | Increases GS and GLAST protein expression | 1 µM (2µL) | i.v. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Radioligand Binding Assay (for Ki Determination)

This protocol outlines a standard competitive binding assay to determine the affinity of this compound for the A2A receptor.

-

Membrane Preparation:

-

Culture HEK-293 cells stably transfected with the human adenosine A2A receptor.[12]

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.

-

-

Competitive Binding Assay:

-

Prepare assay tubes containing:

-

50 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[13]

-

50 µL of a fixed concentration of a suitable A2A receptor radioligand (e.g., 10 nM [3H]CGS21680 or 5.5 nM [3H]ZM241385).[13][14]

-

50 µL of varying concentrations of the unlabeled competitor ligand (this compound).

-

100 µL of the prepared membrane suspension (e.g., 20-22 µg protein/tube).[13][15]

-

-

For non-specific binding (NSB) determination, use a high concentration of a non-radiolabeled A2A antagonist (e.g., 1 µM ZM241385).[14]

-

Incubate the tubes at room temperature (25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating bound from free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

cAMP Accumulation Functional Assay

This protocol measures the ability of this compound to antagonize agonist-stimulated cAMP production.

-

Cell Preparation:

-

Antagonist Incubation:

-

Pre-incubate the cells with varying concentrations of this compound in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 50 µM IBMX or Rolipram) to prevent cAMP degradation.[18] Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

cAMP Measurement:

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.

-

Normalize the data relative to the response of the agonist-only control (100%) and the basal control (0%).

-

Calculate the IC50 value using a four-parameter logistic equation.

-

In Vivo Model: Haloperidol-Induced Catalepsy in Rats

This model assesses the anti-parkinsonian potential of A2A antagonists.

-

Animals:

-

Use adult male Sprague-Dawley or Wistar rats. Acclimatize the animals to the housing and testing environment.

-

-

Drug Administration:

-

Administer this compound (e.g., 0.1-3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[20]

-

After a set pre-treatment time (e.g., 30-40 minutes), administer the dopamine D2 receptor antagonist haloperidol (B65202) (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.[20][21]

-

-

Catalepsy Assessment (Bar Test):

-

At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

-

Gently place the rat’s forepaws on a horizontal bar raised a set distance (e.g., 9 cm) from the surface.

-

Measure the time (descent latency) it takes for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis:

-

Compare the descent latencies between the vehicle-treated group and the this compound-treated groups.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly reduces the cataleptic state induced by haloperidol.

-

Conclusion

This compound is a cornerstone tool for studying the function and therapeutic potential of the adenosine A2A receptor. Its exceptional potency (Ki = 0.048 nM for human A2AR) and high selectivity (>23,000-fold over the A1 receptor) make it an ideal probe for both in vitro and in vivo investigations.[6][9] The data and protocols presented herein confirm its status as a benchmark A2A receptor antagonist. Continued research with this compound and related compounds will be vital in advancing our understanding of A2A receptor pharmacology and in the development of novel treatments for neurodegenerative conditions like Parkinson's disease.[[“]][22]

References

- 1. consensus.app [consensus.app]

- 2. Frontiers | Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges [frontiersin.org]

- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SCH-442416 (this compound) | A2AR antagonist | Probechem Biochemicals [probechem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. ashpublications.org [ashpublications.org]

- 19. innoprot.com [innoprot.com]

- 20. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

SCH442416: A Comprehensive Technical Guide to its Binding Affinity and Ki Values

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of SCH442416, a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). The document summarizes key quantitative binding data, details common experimental methodologies, and visualizes the relevant biological pathways and workflows.

Executive Summary

This compound is a high-affinity, selective antagonist for the human and rat adenosine A2A receptors. Its high selectivity makes it a valuable tool for studying the physiological and pathological roles of the A2AR and a promising candidate for therapeutic development, particularly in neurodegenerative diseases and oncology. This document consolidates binding affinity data from multiple sources and outlines the experimental procedures used to determine these values.

Quantitative Binding Data: Affinity and Selectivity

The binding affinity of this compound for various adenosine receptor subtypes has been extensively characterized. The data consistently demonstrates a high affinity for the A2A receptor with significant selectivity over other subtypes.

| Receptor Subtype | Species | Ki (nM) | Reference |

| Adenosine A2A Receptor | Human | 0.048 | [1][2][3] |

| Adenosine A2A Receptor | Rat | 0.5 | [1][2][3] |

| Adenosine A1 Receptor | Human | 1111 | [1] |

| Adenosine A2B Receptor | Human | >10000 | [1] |

| Adenosine A3 Receptor | Human | >10000 | [1] |

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptor Subtypes. This table summarizes the inhibition constants (Ki) of this compound for human and rat adenosine receptors. The significantly lower Ki value for the A2A receptor highlights its high affinity and selectivity.

This compound displays over 23,000-fold selectivity for the human A2A receptor compared to the A1, A2B, and A3 receptor subtypes.[1][4] This high degree of selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects.

In addition to its primary target, this compound has also been shown to interact with G-quadruplex DNA, suggesting a potential secondary mechanism of action.

| Molecule | Binding Affinity (M⁻¹) | Number of Binding Sites | Reference |

| G-quadruplex DNA | 1.55 x 10⁷ – 3.74 x 10⁵ | 1-2 | [5][6] |

Table 2: Binding Affinity of this compound for G-quadruplex DNA. This table presents the binding affinity of this compound for human telomeric G-quadruplex DNA.

Experimental Protocols

The determination of this compound's binding affinity is primarily achieved through radioligand binding assays and functional assays such as cAMP accumulation assays.

Radioligand Binding Assay for Ki Determination

This protocol outlines a typical competitive radioligand binding assay to determine the Ki of this compound for the adenosine A2A receptor.

1. Membrane Preparation:

-

Culture human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human adenosine A2A receptor.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following components in order:

-

50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

-

50 µL of a known concentration of a suitable radioligand for the A2A receptor (e.g., [³H]CGS21680 or [³H]ZM 241385). The concentration is typically near the Kd of the radioligand.

-

50 µL of increasing concentrations of the competing ligand, this compound.

-

100 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 20 µg).

-

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filters and measure the radioactivity retained on them using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced activation of the A2A receptor, which is a Gs-coupled receptor that increases intracellular cyclic AMP (cAMP) levels upon activation.

1. Cell Preparation:

-

Plate HEK-293 cells stably expressing the human A2A receptor in a suitable multi-well plate and culture overnight.

2. Assay Protocol:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with a known concentration of an A2A receptor agonist (e.g., CGS-21680 or NECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

3. Detection and Analysis:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Plot the cAMP concentration as a function of the this compound concentration.

-

Determine the IC50 value of this compound for the inhibition of agonist-stimulated cAMP production.

Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like adenosine, couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger. This compound, as an antagonist, blocks this activation.

References

SCH442416: A Technical Guide to its Adenosine Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of SCH442416, a potent and highly selective antagonist of the adenosine (B11128) A2A receptor. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of its selectivity and the underlying signaling pathways.

Core Data Presentation: Selectivity Profile of this compound

This compound exhibits a remarkable selectivity for the human adenosine A2A receptor over other adenosine receptor subtypes. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound at human adenosine receptors.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (IC50) | Fold Selectivity (over A2A) |

| A1 | 1111 nM[1][2] | > 10,000 nM[3][4] | > 23,000[1][2][3][4] |

| A2A | 0.048 nM [1][2][3][4][5] | - | 1 |

| A2B | > 10,000 nM[1][2] | > 10,000 nM[3][4] | > 208,000 |

| A3 | > 10,000 nM[1][2] | > 10,000 nM[3][4] | > 208,000 |

Experimental Protocols

The determination of the selectivity profile of this compound relies on two primary types of in vitro assays: radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest by the unlabeled test compound (this compound).

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Materials:

-

Membrane preparations from cells stably expressing one of the human adenosine receptor subtypes.

-

Radiolabeled ligands specific for each receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 or [3H]-CGS21680 for A2A, [125I]-AB-MECA for A3). A suitable radioligand for A2B with high affinity and specificity can be more challenging to find.

-

This compound (unlabeled).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing the target adenosine receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cAMP Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at a receptor. Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the production of intracellular cyclic AMP (cAMP). A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.

Objective: To determine the functional potency (IC50) of this compound as an antagonist at each of the four human adenosine receptor subtypes.

Materials:

-

Whole cells stably expressing one of the human adenosine receptor subtypes.

-

This compound.

-

A known agonist for each receptor subtype (e.g., NECA, CGS21680).

-

Forskolin (B1673556) (an activator of adenylyl cyclase, used for A1 and A3 assays).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Methodology:

-

Cell Culture: Cells expressing the target adenosine receptor are cultured to an appropriate density.

-

Assay Setup (A2A and A2B receptors - Gs coupled):

-

Cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of the respective agonist (e.g., CGS21680 for A2A) is then added to stimulate cAMP production.

-

-

Assay Setup (A1 and A3 receptors - Gi coupled):

-

Cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of forskolin is added to induce a baseline level of cAMP production.

-

A fixed concentration of the respective agonist is then added to inhibit the forskolin-stimulated cAMP production.

-

-

Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The data are analyzed to determine the IC50 value of this compound, which is the concentration of the antagonist that reverses 50% of the effect of the agonist.

Visualizations

Adenosine Receptor Signaling Pathways

The following diagram illustrates the canonical signaling pathways of the four adenosine receptor subtypes.

Caption: Canonical signaling pathways of adenosine receptors.

Experimental Workflow for Determining Receptor Selectivity

This diagram outlines the general workflow for determining the selectivity profile of a compound like this compound.

Caption: Workflow for determining adenosine receptor selectivity.

Selectivity Profile of this compound

This diagram visually represents the high selectivity of this compound for the A2A receptor.

Caption: High selectivity of this compound for the A2A receptor.

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Brain Penetrance and Distribution of SCH442416

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrance and distribution of SCH442416, a potent and selective A2A adenosine (B11128) receptor antagonist. This document consolidates key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound is a non-xanthine derivative that exhibits high affinity and selectivity for the adenosine A2A receptor (A2AR)[1][2][3]. Its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research, particularly for in vivo imaging of A2A receptors using Positron Emission Tomography (PET) when labeled with carbon-11 (B1219553) ([11C]this compound)[1][4][5]. Understanding the brain penetrance and distribution of this compound is critical for its application in both preclinical and clinical research aimed at elucidating the role of A2AR in various neurological and psychiatric disorders.

Quantitative Data on Brain Penetrance and Distribution

The brain penetrance of this compound has been primarily quantified using PET imaging with its radiolabeled form, [11C]this compound. The following tables summarize key findings from studies in various species.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Species | Receptor | Ki (nM) | Selectivity vs. A1R | Reference |

| Human | A2AR | 0.048 | >23,000-fold | [2][3] |

| Rat | A2AR | 0.5 | >3,600-fold | [1][2][6][3] |

Table 2: In Vivo Brain Distribution and Binding of [11C]this compound in Animals

| Species | Brain Region | Key Finding | Value | Reference |

| Rat | Striatum | Highest uptake region | - | [5] |

| Rat | Striatum vs. Cerebellum | Striatum-to-cerebellum ratio | ~2 at 20 min post-injection | [5] |

| Macaca nemestrina (Monkey) | Striatum vs. Cerebellum | Radioactivity concentration ratio | 2 | [5] |

| Rat | Striatum | Binding Potential (BPND) - SRTM | Underestimated by 16% vs. 1TC/2TC | [7] |

| Rat | Striatum | Test-Retest Variability (SRTM) | 8.2 ± 5.2 % | [7] |

Table 3: [11C]this compound PET Imaging Data in Humans

| Brain Region | Parameter | Mean Value | Reference |

| Putamen | Binding Potential (BPND) | 2.5 | [4] |

| Caudate | Binding Potential (BPND) | 1.6 | [4] |

| Thalamus | Binding Potential (BPND) | 0.5 | [4] |

Table 4: Metabolism of [11C]this compound

| Species | Time Post-Injection | Unmetabolized Parent Tracer in Plasma | Reference |

| Rat | 60 min | >40% | [5] |

| Human | 15 min | 41% | [4] |

| Human | 95 min | 15% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used in key studies of this compound brain penetrance.

Objective: To visualize and quantify the distribution of A2A receptors in the brain in vivo.

Protocol:

-

Radiosynthesis of [11C]this compound:

-

Subject/Animal Preparation:

-

Subjects (human or animal) are positioned in the PET scanner.

-

A cannula is inserted into a peripheral vein for radiotracer injection.

-

For quantitative analysis requiring an arterial input function, an arterial line is placed[4].

-

-

Radiotracer Injection:

-

A bolus of [11C]this compound is injected intravenously. The injected dose is recorded. For human studies, a typical dose is around 364 MBq[4].

-

-

PET Data Acquisition:

-

Dynamic PET emission data are acquired for a specified duration, typically 90 minutes for human studies[4].

-

-

Arterial Blood Sampling (for full quantitative analysis):

-

Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unmetabolized parent compound[4].

-

-

Image Reconstruction and Analysis:

-

PET images are reconstructed, and regions of interest (ROIs) are defined on co-registered MRI scans for anatomical reference[4].

-

Time-activity curves (TACs) are generated for each ROI.

-

Kinetic modeling (e.g., spectral analysis, two-tissue compartment models) is applied to the TACs to estimate parameters such as the volume of distribution (VT) and the binding potential (BPND)[4][7]. The cerebellum is often used as a reference region due to its low density of A2A receptors[8][4].

-

Objective: To determine the distribution of [11C]this compound in various organs, including the brain, over time.

Protocol:

-

Animal Model: Sprague-Dawley rats are commonly used[7].

-

Radiotracer Administration: A bolus of [11C]this compound (e.g., 7.6 ± 1 MBq) is injected intravenously[7].

-

Tissue Harvesting: At various time points post-injection (e.g., 5, 15, 30, 60 minutes), animals are euthanized, and organs of interest (brain, heart, lungs, liver, kidneys, etc.) are harvested[7].

-

Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.

-

Data Analysis: The activity concentrations are calculated and expressed as a percentage of the injected dose per gram of tissue.

Objective: To determine the affinity (Ki) of this compound for adenosine receptors.

Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., human or rat A2AR) are prepared.

-

Radioligand: A suitable radioligand that binds to the target receptor is used.

-

Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizations

Caption: A2A Adenosine Receptor Signaling Pathway.

Caption: Workflow for PET Imaging Brain Penetrance.

Conclusion

This compound demonstrates excellent properties as a brain-penetrant A2A adenosine receptor antagonist. Its high affinity and selectivity, coupled with favorable pharmacokinetics for PET imaging, have established [11C]this compound as a leading radiotracer for studying the A2AR system in the living brain. The quantitative data and protocols summarized in this guide provide a valuable resource for researchers and drug developers working with this compound and in the broader field of neuroreceptor imaging and CNS drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SCH 442416 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 3. adooq.com [adooq.com]

- 4. openmedscience.com [openmedscience.com]

- 5. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

SCH442416 in Parkinson's Disease Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH442416 is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor, which has been extensively investigated as a non-dopaminergic therapeutic strategy for Parkinson's disease (PD). This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, preclinical efficacy, and the experimental methodologies used in its evaluation. The core of this guide focuses on the quantitative data supporting its mechanism of action and its effects in established animal models of Parkinson's disease. Detailed experimental protocols are provided to facilitate the replication and extension of these pivotal studies. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of the compound's role in the complex pathophysiology of Parkinson's disease.

Introduction: The Rationale for A2A Receptor Antagonism in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The current gold-standard treatment, levodopa (B1675098) (L-DOPA), aims to replenish dopamine (B1211576) levels but is associated with long-term complications, including motor fluctuations and debilitating L-DOPA-induced dyskinesias (LID)[1][2][3]. This has driven the search for non-dopaminergic therapies that can provide symptomatic relief and potentially offer neuroprotective benefits.

The adenosine A2A receptor has emerged as a promising target due to its high concentration in the basal ganglia, particularly in the striatum, where it is co-localized with dopamine D2 receptors on striatopallidal neurons of the indirect pathway[4]. In the parkinsonian state, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor impairment. A2A receptors and D2 receptors have an antagonistic relationship; activation of A2A receptors counteracts the effects of D2 receptor stimulation. Therefore, blocking A2A receptors with an antagonist like this compound is hypothesized to restore the balance of the basal ganglia circuitry, thereby improving motor function[4]. Preclinical studies have shown that A2A receptor antagonists can improve motor symptoms, reduce "off" time, and potentially mitigate dyskinesia[4].

Pharmacological Profile of this compound

This compound is a non-xanthine derivative that exhibits high affinity and selectivity for the adenosine A2A receptor. Its favorable pharmacological profile has made it a valuable tool for both in vitro and in vivo research, including its use as a radioligand for positron emission tomography (PET) imaging.

Binding Affinity and Selectivity

The binding affinity (Ki) of this compound for various adenosine receptor subtypes has been well-characterized in both human and rat tissues. The compound demonstrates exceptional selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3).

| Receptor Subtype | Species | Ki (nM) | Selectivity vs. A2A |

| A2A | Human | 0.048 [5][6][7][8][9] | - |

| A2A | Rat | 0.5 [5][6][7][8][9] | - |

| A1 | Human | 1111[7][9] | >23,000-fold[5] |

| A2B | Human | >10,000[7][9] | >208,000-fold |

| A3 | Human | >10,000[7][9] | >208,000-fold |

| A1 | Rat | 1815[7] | >3,600-fold |

| A3 | Rat | >10,000[7] | >20,000-fold |

Table 1: Binding affinities (Ki) and selectivity of this compound for human and rat adenosine receptors.

Preclinical Efficacy in Parkinson's Disease Models

This compound has been evaluated in various preclinical models of Parkinson's disease, demonstrating its potential to alleviate motor deficits and modulate the effects of L-DOPA.

Rodent Models of Parkinsonism

The most common rodent model for preclinical PD research is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat, which mimics the dopaminergic depletion seen in the disease[2][10]. In these models, this compound has shown efficacy in improving motor function.

| Animal Model | Behavioral Test | This compound Dose | Outcome |

| 6-OHDA-lesioned rat | Locomotor Activity | 3 mg/kg, i.p. | Significant increase in locomotor activity[11] |

| 6-OHDA-lesioned rat | Elevated Body Swing Test | 1 µM (intrapallidal) | Did not alter lesion-induced ipsilateral bias alone, but co-administration with a D2 agonist significantly decreased the bias[12] |

| 6-OHDA-lesioned mouse | Rotational Behavior | Not specified | Found to lower the required dosage of L-DOPA[13] |

| Haloperidol-induced catalepsy rat | Bar Test | Not specified | A2A antagonists, in general, are effective in this model. |

Table 2: Summary of preclinical efficacy of this compound in rodent models of Parkinson's disease.

Non-Human Primate Models

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in Parkinson's disease research. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.

6-OHDA Rat Model of Parkinson's Disease

This protocol describes the creation of a unilateral lesion of the nigrostriatal dopamine system in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

Procedure:

-

Preparation of 6-OHDA solution: Dissolve 6-OHDA in 0.02% ascorbic acid-saline to a final concentration of 4 mg/mL (free base). Prepare fresh and protect from light.

-

Anesthesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).

-

Stereotaxic Surgery:

-

Mount the rat in the stereotaxic frame.

-

Make a midline incision on the scalp and expose the skull.

-

Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). A common coordinate relative to bregma is: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from the dura.

-

-

6-OHDA Injection:

-

Lower the Hamilton syringe needle to the target coordinates.

-

Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.

-

Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesia and easy access to food and water. Allow the animals to recover for at least 2 weeks before behavioral testing.

Assessment of L-DOPA-Induced Dyskinesia (LID)

This protocol outlines the procedure for inducing and scoring abnormal involuntary movements (AIMs) in 6-OHDA-lesioned rats.

Materials:

-

6-OHDA-lesioned rats

-

L-DOPA methyl ester

-

Benserazide (B1668006) hydrochloride

-

Sterile saline (0.9%)

-

Observation chambers

Procedure:

-

Drug Preparation: Prepare a solution of L-DOPA (e.g., 6 mg/kg) and benserazide (e.g., 12 mg/kg) in sterile saline.

-

Chronic L-DOPA Treatment: Administer L-DOPA/benserazide daily via intraperitoneal (i.p.) injection for approximately 21 days to induce stable AIMs.

-

This compound Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Administer the desired dose of this compound (e.g., 1-3 mg/kg, i.p.) 30 minutes prior to the L-DOPA injection.

-

AIMs Scoring:

-

Place the rat in an individual observation chamber.

-

At set time points after L-DOPA administration (e.g., every 20 minutes for 3 hours), score the severity of AIMs.

-

The AIMs rating scale typically includes categories for axial, limb, and orolingual movements, each scored on a scale of 0 (absent) to 4 (continuous, severe).

-

In Vivo Microdialysis for Striatal Glutamate (B1630785) Release

This protocol describes the measurement of extracellular glutamate levels in the striatum of freely moving rats.

Materials:

-

Rats with guide cannulae implanted over the striatum

-

Microdialysis probes

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with fluorescence detection

Procedure:

-

Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the striatum of a conscious, freely moving rat.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period (e.g., 90-120 minutes), collect several baseline dialysate samples (e.g., every 20 minutes).

-

Drug Administration: Administer this compound systemically (i.p.) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.

Visualizations: Signaling Pathways and Experimental Workflows

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Caption: Canonical signaling pathway of the adenosine A2A receptor.

Basal Ganglia Circuitry in Parkinson's Disease

This diagram illustrates the direct and indirect pathways of the basal ganglia and the modulatory roles of dopamine and adenosine.

Caption: Simplified schematic of the basal ganglia direct and indirect pathways.

Experimental Workflow for Preclinical Evaluation of this compound

This diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a rodent model of Parkinson's disease.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has proven to be an invaluable research tool for elucidating the role of the adenosine A2A receptor in the pathophysiology of Parkinson's disease. Its high affinity and selectivity have enabled precise investigations into the receptor's function in the basal ganglia. Preclinical data strongly support the potential of A2A receptor antagonists as a therapeutic strategy for improving motor symptoms in Parkinson's disease, with the added potential of not exacerbating L-DOPA-induced dyskinesias.

Future research should continue to explore the neuroprotective potential of A2A receptor antagonists, a prospect that could signify a major advancement in the management of Parkinson's disease. Furthermore, clinical trials with newer generation A2A antagonists are warranted to fully establish the therapeutic utility of this drug class in patient populations. The detailed methodologies and data presented in this guide aim to provide a solid foundation for such future investigations.

References

- 1. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Adenosine A2A Receptor Modulates the Activity of Globus Pallidus Neurons in Rats [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. openmedscience.com [openmedscience.com]

SCH442416: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH442416 is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor implicated in a diverse range of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacological properties of this compound and explores its promising therapeutic applications in neurodegenerative disorders, cancer immunotherapy, and neuroinflammation. Detailed summaries of its binding affinity and functional activity are presented, alongside comprehensive experimental protocols for key preclinical and clinical evaluation methods. Visual representations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and therapeutic potential.

Introduction

Adenosine is a ubiquitous signaling nucleoside that modulates numerous physiological functions by activating four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A receptor, in particular, has emerged as a significant therapeutic target due to its high expression in the basal ganglia, immune cells, and platelets. Its activation is generally associated with immunosuppressive and anti-inflammatory effects, as well as modulation of neurotransmission.

This compound, a non-xanthine derivative, has been extensively characterized as a high-affinity, selective A2AR antagonist. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the role of A2AR in the central nervous system and a promising candidate for the treatment of various disorders. This guide will delve into the quantitative pharmacology of this compound and its potential therapeutic applications, supported by detailed experimental methodologies.

Quantitative Pharmacology of this compound

The potency and selectivity of this compound have been determined through various in vitro binding and functional assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| A2A | Human | 0.048 | [1][2][3][4] |

| Rat | 0.5 | [1][2][3][4] | |

| A1 | Human | 1111 | [1] |

| Rat | 1815 | [1] | |

| A2B | Human | >10000 | [1] |

| A3 | Human | >10000 | [1] |

| Rat | >10000 | [1] |

Table 2: Functional Activity (IC50) of this compound

| Assay | Receptor | Species | IC50 | Reference |

| cAMP Accumulation | A2A | Human | > 10 µM (minimal affinity for hA2B and hA3) | [2][3] |

Therapeutic Applications and Experimental Protocols

Parkinson's Disease

Rationale: The high expression of A2AR in the striatum, where it forms heteromers with dopamine (B1211576) D2 receptors, makes it a key target for Parkinson's disease therapy. A2AR antagonists can modulate motor activity and potentiate the effects of L-DOPA.

Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Rat Model

This widely used model mimics the dopaminergic neurodegeneration observed in Parkinson's disease.

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).[5][6]

-

6-OHDA Preparation: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 2-4 mg/mL.[5]

-

Stereotaxic Surgery:

-

Anesthetize the rat (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or the striatum. Typical MFB coordinates relative to bregma are: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm.[5][6]

-

Infuse the 6-OHDA solution slowly (e.g., 1 µL/min) and leave the needle in place for several minutes post-injection to allow for diffusion.[5]

-

-

Behavioral Assessment:

-

Apomorphine- or Amphetamine-Induced Rotations: Two to three weeks post-lesion, administer apomorphine (B128758) (dopamine agonist) or amphetamine and record the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations. A significant number of rotations confirms a successful lesion.[5]

-

-

This compound Administration: Administer this compound via intraperitoneal (i.p.) injection or oral gavage at desired doses (e.g., 0.017 mg/kg, i.p.) and assess its effect on motor behavior, both alone and in combination with L-DOPA.[4]

Cancer Immunotherapy

Rationale: Adenosine in the tumor microenvironment suppresses anti-tumor immunity by activating A2AR on immune cells such as T cells and natural killer (NK) cells. This compound can block this immunosuppression and enhance the efficacy of immune checkpoint inhibitors.

Experimental Protocol: Syngeneic Mouse Tumor Model

This model utilizes immunocompetent mice to study the interaction between the tumor and the immune system.

-

Cell Lines: Syngeneic tumor cell lines such as MC38 (colon adenocarcinoma), B16-F10 (melanoma), or CT26 (colon carcinoma).[7][9]

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in PBS) into the flank of the mice.[9]

-

Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

-

Administer this compound (e.g., via i.p. injection or oral gavage) alone or in combination with other immunotherapies like anti-PD-1 antibodies.

-

-

Outcome Measures:

-

Tumor Growth: Measure tumor volume regularly using calipers.

-

Survival Analysis: Monitor animal survival over time.

-

Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.[7][10]

-

Cytokine Analysis: Measure cytokine levels in the tumor microenvironment or serum using ELISA or multiplex assays.

-

Neuroinflammation

Rationale: A2AR activation on microglia and astrocytes can modulate neuroinflammatory responses. Antagonism of A2AR with this compound may have therapeutic benefits in conditions with a neuroinflammatory component, such as Alzheimer's disease and sepsis-associated encephalopathy.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.

-

LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).[14]

-

This compound Treatment: Administer this compound before or after the LPS challenge.

-

Assessment of Neuroinflammation:

-

Cytokine Measurement: At various time points post-LPS injection, collect brain tissue (e.g., hippocampus, cortex) and/or serum and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.[11]

-

Microglial and Astrocyte Activation: Perform immunohistochemistry or immunofluorescence on brain sections using markers for activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP).[13]

-

Cognitive Function: Assess cognitive deficits using behavioral tests such as the Morris water maze or passive avoidance test.[11]

-

In Vivo Imaging: Positron Emission Tomography (PET)

Rationale: Radiolabeled this compound, particularly with carbon-11 (B1219553) ([11C]this compound), serves as a valuable tool for in vivo imaging of A2A receptors in the brain, enabling receptor occupancy studies and investigation of A2AR alterations in disease states.[15][16][17][18][19][20]

Experimental Protocol: Human Brain PET Imaging with [11C]this compound

-

Radiotracer Synthesis: [11C]this compound is synthesized via O-methylation of its desmethyl precursor.

-

Subject Preparation: Subjects are positioned in a PET scanner, and a transmission scan is acquired for attenuation correction. An arterial line is placed for blood sampling.

-

Radiotracer Injection: A bolus of [11C]this compound (e.g., ~364 MBq) is injected intravenously.[15][16]

-

Dynamic PET Scanning: Dynamic emission data are acquired for 90 minutes post-injection.[15][16]

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which is used to generate an arterial input function.[15][16]

-

Image Analysis:

-

PET images are reconstructed and co-registered with the subject's MRI.

-

Regions of interest (ROIs) are defined for brain regions with high (e.g., putamen, caudate) and low (e.g., cerebellum) A2AR density.[15][16]

-

Kinetic modeling (e.g., using a simplified reference tissue model with the cerebellum as the reference region) is applied to the time-activity curves to estimate the binding potential (BPND), an index of receptor availability.[17]

-

Conclusion

This compound is a powerful and selective tool for investigating the role of the adenosine A2A receptor in health and disease. Its potential therapeutic applications in Parkinson's disease, cancer immunotherapy, and neuroinflammatory disorders are supported by a growing body of preclinical and clinical evidence. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic utility of this compound and other A2AR antagonists. Future research should continue to delineate the precise mechanisms of action in different disease contexts and optimize therapeutic strategies, potentially through combination therapies, to maximize clinical benefit.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. rndsystems.com [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]

- 9. noblelifesci.com [noblelifesci.com]

- 10. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. openmedscience.com [openmedscience.com]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. addi.ehu.es [addi.ehu.es]

- 18. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

SCH442416: A Technical Guide to its Role in Modulating Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying component in the onset and progression of a wide array of neurodegenerative diseases. This process, primarily mediated by glial cells such as microglia and astrocytes, involves a complex cascade of signaling events that can lead to neuronal damage and cognitive decline. The adenosine (B11128) A2A receptor (A2AR) has emerged as a key regulator of these inflammatory processes within the central nervous system (CNS). SCH442416 is a potent, highly selective, and brain-penetrant A2AR antagonist that serves as an invaluable tool for investigating the role of this receptor in neuroinflammatory pathways. This technical guide provides an in-depth analysis of this compound, its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction: Neuroinflammation and the Adenosine A2A Receptor

Neuroinflammation is the inflammatory response within the brain and spinal cord. While it serves as a protective mechanism in acute scenarios, chronic activation of immune cells in the CNS, particularly microglia and astrocytes, contributes significantly to neurodegeneration.[1][2] Activated microglia, the resident immune cells of the brain, release a host of inflammatory mediators, including pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which can be neurotoxic.[3]

Adenosine is an endogenous neuromodulator that fine-tunes neuronal and non-neuronal cell function by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][4] The A2A receptor, in particular, is a critical modulator of inflammation. While expressed at low levels in resting microglia, its expression is significantly upregulated in response to brain insults and inflammatory stimuli.[1][5] Activation of the A2AR on microglia and astrocytes often promotes a pro-inflammatory phenotype, making it a compelling target for therapeutic intervention in diseases with a neuroinflammatory component.[6][7]

This compound: A Selective A2A Receptor Antagonist

This compound is a non-xanthine derivative identified as a highly potent and selective antagonist for the A2A receptor. Its ability to penetrate the blood-brain barrier makes it an effective compound for in vivo studies of CNS disorders.[8] Its high selectivity allows researchers to specifically probe the function of the A2AR, minimizing off-target effects that could confound experimental results.

Quantitative Data: Binding Affinity and Selectivity

The efficacy and utility of this compound are defined by its high affinity for the A2A receptor and its remarkable selectivity over other adenosine receptor subtypes. The following table summarizes key binding affinity (Ki) and inhibitory concentration (IC50) data from various studies.

| Receptor Subtype | Species | Parameter | Value (nM) | Selectivity Fold (over hA1) | Reference |

| A2A | Human | Ki | 0.048 | >23,000x | [8] |

| A2A | Rat | Ki | 0.5 | >3,600x | [8] |

| A1 | Human | Ki | 1111 | 1x | [8][9] |

| A1 | Rat | Ki | 1815 | - | [8][9] |

| A2B | Human | IC50 | >10,000 | >208,000x | [8] |

| A3 | Human | IC50 | >10,000 | >208,000x | [8] |

Table 1: Binding affinities and selectivity of this compound for human (h) and rat adenosine receptors.

Mechanism of Action in Neuroinflammation

Under neuroinflammatory conditions, extracellular adenosine levels can rise, leading to sustained activation of the upregulated A2A receptors on microglia.

A2AR-Mediated Pro-Inflammatory Signaling: The A2A receptor primarily couples to the Gs family of G proteins.[1] Its activation initiates a signaling cascade:

-

Adenylyl Cyclase Activation: The Gαs subunit activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[1]

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[1]

-

Downstream Effects: PKA activation can lead to multiple downstream effects that promote a pro-inflammatory microglial state. This includes the modulation of ion channels and the activation of transcription factors that drive the expression of inflammatory cytokines.[1][10] Furthermore, A2AR activation is linked to microglial process retraction, a morphological hallmark of microglial activation and neuroinflammation.[1][10]

Inhibition by this compound: this compound acts as a competitive antagonist at the A2A receptor. By binding to the receptor, it prevents adenosine from activating the downstream Gs/cAMP/PKA pathway. This blockade has several crucial consequences for neuroinflammation:

-

Suppression of Microglial Activation: By inhibiting A2AR signaling, this compound prevents the switch of microglia to a pro-inflammatory phenotype. Studies have shown that A2AR antagonists suppress microglia activation in both in vitro and in vivo models.[5][11]

-

Reduction of Pro-Inflammatory Cytokines: Blockade of the A2AR pathway leads to a significant reduction in the release of neurotoxic cytokines such as IL-1β and TNF-α from activated microglia.[11]

-

Restoration of Microglial Motility: A2AR activation contributes to the retraction of the highly motile surveillance processes of microglia.[10] Antagonism of this receptor can reverse this inflammation-induced impairment, allowing microglia to resume their normal homeostatic functions.[12]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: A2A Receptor pro-inflammatory signaling cascade in microglia.

Caption: Inhibition of A2AR signaling by this compound.

Experimental Workflow Diagram

Caption: Preclinical workflow for evaluating this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound on neuroinflammation.

Protocol 1: In Vitro Microglial Activation Assay

-

Objective: To determine the effect of this compound on pro-inflammatory cytokine production in activated microglial cells.

-

Methodology:

-